1,2,4-噁二唑-3-甲烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain nitrogen and oxygen atoms in their structures . They have been incorporated into various approved drugs and drug candidates . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of carboxylic acids with amidoximes . The resulting compounds have shown promising results in terms of their biological activity .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

1,2,4-Oxadiazoles are generally stable compounds. Their physical and chemical properties, such as solubility and melting point, can vary depending on their specific substituents .科学研究应用

合成与分子相互作用

1,2,4-恶二唑-3-甲磺酰胺及其衍生物的合成和分子相互作用已被广泛研究。例如,合成新型 1,2,4-恶二唑磺酰胺,并通过红外光谱、核磁共振和质谱确认其结构。还进行了与 COX-2 酶的分子对接研究,以了解它们的相互作用 (Bhargavi, Shashikala, Sumakanth, & Krishna, 2018)。

化学和光化学反应性

1,2,4-恶二唑的化学和光化学反应性导致了在杂环合成中的应用。在药物化学中,这些化合物以用作酯和酰胺的生物等排体而闻名。此外,氟代 1,2,4-恶二唑在材料科学中具有用于改性聚合物和大分子 (Pace, Buscemi, Piccionello, & Pibiri, 2015) 的应用。

由氰基甲磺酰氯合成

1,2,4-恶二唑-3-甲磺酰胺已由氰基甲磺酰氯合成。该方法提供了获得各种衍生物的途径,包括 1,2,4-和 1,2,5-恶二唑-3-磺酰胺,证明了该化合物在化学合成中的多功能性 (Winterwerber, Geiger, & Otto, 2006)。

生物活性

1,2,4-恶二唑,包括 1,2,4-恶二唑-3-甲磺酰胺变体,以其广泛的生物活性而著称。这包括对其镇痛和抗炎活性的研究,使其在药物化学中引起关注 (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012)。

在抗菌研究中的应用

已合成了一些 1,2,4-恶二唑衍生物并评估了它们的抗菌特性。这包括针对革兰氏阴性菌和革兰氏阳性菌的研究,突出了这些化合物在开发新型抗菌剂中的潜力 (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016)。

材料科学和聚合物改性

1,2,4-恶二唑已用于材料科学,特别是在合成用于聚合物改性等应用的新型聚恶二唑中。这包括开发具有在各个工业领域潜在应用的热稳定聚合物 (Hamciuc, Brumǎ, Köpnick, Kaminorz, & Schulz, 2001)。

作用机制

Target of Action

Oxadiazole derivatives have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

Oxadiazole derivatives have been reported to inhibit the activity of various enzymes, leading to the disruption of cellular processes . For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression .

Biochemical Pathways

Oxadiazole derivatives have been reported to affect various pathways related to the enzymes they target . For example, inhibition of thymidylate synthase can affect the folate pathway, which is crucial for DNA synthesis .

Pharmacokinetics

One study on a related oxadiazole derivative reported rapid clearance in mice, suggesting potential challenges with bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity, potentially due to their ability to disrupt cellular processes by inhibiting various enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1,2,4-Oxadiazol-3-yl)methanesulfonamide. For instance, the synthesis of oxadiazole derivatives has been reported to be environmentally friendly due to the reduction in the use of volatile organic solvents . Additionally, these compounds have been reported to improve the oxygen balance and release harmless nitrogen gas during decomposition .

安全和危害

未来方向

生化分析

Biochemical Properties

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects . They have shown moderate activity against certain types of bacteria and fungi .

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus infections . They also exhibited anticancer activity against different cancer cell lines .

Molecular Mechanism

Some 1,2,4-oxadiazole derivatives have shown inhibitory effects against enzymes such as EGFR .

Temporal Effects in Laboratory Settings

Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities .

Dosage Effects in Animal Models

Some 1,2,4-oxadiazole derivatives have shown potent antibacterial activity in in vitro studies .

Metabolic Pathways

Some 1,2,4-oxadiazole derivatives have been found to undergo multi-step processes involving both oxidation and conjugation reactions .

Transport and Distribution

Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .

Subcellular Localization

Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .

属性

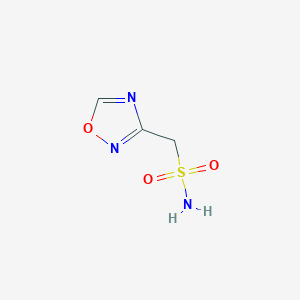

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGIBRUODQKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2765566.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)

![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)